molecular formula C19H30O2 B156931 p-Tolyl laurate CAS No. 10024-57-4

p-Tolyl laurate

Cat. No.: B156931
CAS No.: 10024-57-4
M. Wt: 290.4 g/mol
InChI Key: GRSHNQARIXQRDQ-UHFFFAOYSA-N
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Description

p-Tolyl laurate: 4-methylphenyl dodecanoate , is an organic compound with the molecular formula C19H30O2 . It is an ester derived from the reaction between p-tolyl alcohol and lauric acid . This compound is commonly used as a flavoring agent and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing p-tolyl laurate is through the esterification of with . This reaction typically requires an acid catalyst such as or . The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

    Transesterification: Another method involves the transesterification of with in the presence of a base catalyst like . This method is advantageous as it can be performed under milder conditions compared to direct esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Tolyl laurate can undergo oxidation reactions, particularly at the methyl group of the tolyl moiety, forming or .

    Reduction: The ester functional group can be reduced to form the corresponding and .

    Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like for nitration, for sulfonation, and (chlorine, bromine) for halogenation are employed.

Major Products:

Scientific Research Applications

Chemistry:

  • p-Tolyl laurate is used as a model compound in studies of esterification and transesterification reactions.
  • It serves as a substrate in the synthesis of more complex organic molecules.

Biology and Medicine:

  • It is investigated for its potential use as a flavoring agent in pharmaceuticals and nutraceuticals.
  • Studies explore its biocompatibility and metabolic pathways in biological systems.

Industry:

Mechanism of Action

The mechanism of action of p-tolyl laurate primarily involves its interaction with enzymes that catalyze the hydrolysis of esters. In biological systems, esterases break down this compound into p-tolyl alcohol and lauric acid , which are then further metabolized. The molecular targets include esterase enzymes and the pathways involved are those related to lipid metabolism .

Comparison with Similar Compounds

  • p-Tolyl acetate
  • p-Tolyl butyrate
  • p-Tolyl palmitate

Comparison:

Properties

IUPAC Name

(4-methylphenyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-19(20)21-18-15-13-17(2)14-16-18/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSHNQARIXQRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143048
Record name p-Tolyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid, mild, floral, sweet odour
Record name p-Tolyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils
Record name p-Tolyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.946-0.952
Record name p-Tolyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10024-57-4
Record name 4-Methylphenyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10024-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Z321566M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylphenyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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